molecular formula C14H19IO9 B3039924 [(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate CAS No. 141510-66-9

[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate

Cat. No. B3039924
CAS RN: 141510-66-9
M. Wt: 458.2 g/mol
InChI Key: KXQRSYVDKIOQHJ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate, also known as TIOMA, is a halogenated acetate ester that has been used in various scientific applications. TIOMA is a versatile compound that has a wide range of applications in both chemical and biological research. It is a common reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals and natural products. In addition, TIOMA has been used as a reagent in the study of enzyme mechanisms and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Complex Compounds : The compound was used in the synthesis of complex molecules like 3′-deoxy-3′-fluorothymidine (FLT) 5′-O-glucuronide, a reference standard for imaging studies with [18F]FLT, indicating its utility in developing diagnostic or therapeutic agents (Harnor et al., 2014).

  • Enzymatic Synthesis of Carbasugar Derivatives : The compound was involved in the enzymatic synthesis of novel carbasugar derivatives, highlighting its role in the creation of stereochemically complex structures for potential therapeutic use (Gümüş & Tanyeli, 2010).

  • Base-Induced Transformations : The compound underwent a series of uncommon transformations when treated with bases, leading to the formation of various products depending on the base applied, showcasing its chemical versatility and potential for generating diverse molecular structures (Ivanova et al., 2006).

Bioactivity and Medicinal Applications

  • Cytotoxicity Assessment : Spiroketals derived from the compound were assessed for their cytotoxicity toward various cancer cell lines, showing evidence of cancer-cell-growth inhibition in certain cases. This indicates its potential utility in cancer research and drug development (Meilert et al., 2004).

  • Bioactive Natural Products Isolation : Two new natural products, including a derivative of the compound, were isolated from Portulaca oleracea L., and their anti-inflammatory and anticholinesterase bioactivities were identified, pointing to its role in the discovery of new bioactive substances (Song et al., 2023).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQRSYVDKIOQHJ-RKQHYHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-B-D-galactopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate

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